Cas no 182692-69-9 (5-Bromo-2-nitrothiazole)

5-Bromo-2-nitrothiazole 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-nitroThiazole
- Thiazole, 5-bromo-2-nitro-
- 5-bromo-2-nitro-1,3-thiazole
- RTBUHHOZDGNXDE-UHFFFAOYSA-N
- FCH2897708
- AK473906
- C73532
- DS-18862
- DA-37810
- MFCD28142694
- SCHEMBL2792623
- 182692-69-9
- AKOS027422670
- 5-bromo-2-nitrothiazole
- 5-Bromo-2-nitrothiazole
-
- MDL: MFCD28142694
- インチ: 1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H
- InChIKey: RTBUHHOZDGNXDE-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N=C([N+](=O)[O-])S1
計算された属性
- せいみつぶんしりょう: 207.89421g/mol
- どういたいしつりょう: 207.89421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- ふってん: 343.6°C at 760 mmHg
5-Bromo-2-nitrothiazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
5-Bromo-2-nitrothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B13890-1g |
5-Bromo-2-nitrothiazole |
182692-69-9 | 97% | 1g |
¥3606.0 | 2022-10-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD559010-5g |
5-Bromo-2-nitrothiazole |
182692-69-9 | 97% | 5g |
¥6459.0 | 2022-03-01 | |
eNovation Chemicals LLC | D756702-100mg |
Thiazole, 5-bromo-2-nitro- |
182692-69-9 | 97% | 100mg |
$85 | 2024-06-06 | |
Alichem | A059002872-1g |
5-Bromo-2-nitrothiazole |
182692-69-9 | 97% | 1g |
$499.20 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VK118-100mg |
5-Bromo-2-nitrothiazole |
182692-69-9 | 97% | 100mg |
954CNY | 2021-05-08 | |
abcr | AB528414-1g |
5-Bromo-2-nitrothiazole; . |
182692-69-9 | 1g |
€494.80 | 2025-03-19 | ||
A2B Chem LLC | AI41424-5g |
5-Bromo-2-nitrothiazole |
182692-69-9 | 97% | 5g |
$633.00 | 2024-04-20 | |
abcr | AB528414-250mg |
5-Bromo-2-nitrothiazole; . |
182692-69-9 | 250mg |
€216.00 | 2025-03-19 | ||
Aaron | AR00I23G-1g |
Thiazole, 5-bromo-2-nitro- |
182692-69-9 | 97% | 1g |
$158.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSF823-100mg |
5-bromo-2-nitro-1,3-thiazole |
182692-69-9 | 95% | 100mg |
¥251.0 | 2024-04-23 |
5-Bromo-2-nitrothiazole 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
5-Bromo-2-nitrothiazoleに関する追加情報
Introduction to 5-Bromo-2-nitrothiazole (CAS No. 182692-69-9)
5-Bromo-2-nitrothiazole, identified by its Chemical Abstracts Service (CAS) number 182692-69-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole family, a class of molecules known for their broad biological activities and utility in drug development. The structural features of 5-Bromo-2-nitrothiazole, particularly the presence of both bromine and nitro substituents, make it a versatile intermediate in synthetic chemistry, enabling its application in the synthesis of more complex molecules with potential therapeutic properties.
The nitrothiazole core is a key pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom at the 5-position further enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. These properties have made 5-Bromo-2-nitrothiazole a valuable building block in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel thiazole derivatives as potential drugs. The bromonitrothiazole scaffold has been particularly explored for its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that derivatives of 5-Bromo-2-nitrothiazole can inhibit the activity of certain kinases, which are often overexpressed in cancer cells. This has led to investigations into its potential as an anticancer agent.
One of the most compelling aspects of 5-Bromo-2-nitrothiazole is its role in the development of small-molecule inhibitors. Researchers have leveraged its structural framework to design compounds that can modulate protein-protein interactions or disrupt signaling pathways critical for disease progression. The bromine atom serves as a handle for further chemical modifications, allowing chemists to fine-tune the properties of the molecule, such as solubility and bioavailability. This flexibility has been instrumental in generating lead compounds for preclinical studies.
The synthesis of 5-Bromo-2-nitrothiazole typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the formation of the thiazole ring followed by nitration and bromination at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are essential for industrial applications. For example, catalytic bromination techniques have improved yields while reducing byproduct formation, making the process more sustainable.
Recent publications have highlighted the utility of 5-Bromo-2-nitrothiazole in fragment-based drug discovery. Fragment-based approaches rely on identifying small molecular fragments that bind to biological targets with high affinity. These fragments can then be optimized through iterative chemical modifications to develop lead compounds. The structural simplicity and reactivity of 5-Bromo-2-nitrothiazole make it an ideal candidate for this strategy. By incorporating it into libraries of fragments, researchers can rapidly screen for interactions with potential drug targets.
The pharmacological profile of 5-Bromo-2-nitrothiazole has been investigated both in vitro and in vivo. Initial studies have shown that it exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preclinical trials have indicated that derivatives of this compound may have therapeutic effects in models of inflammation and neurodegeneration. These findings underscore the importance of continued research into this class of molecules.
The future direction of research on 5-Bromo-2-nitrothiazole is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Computational modeling techniques are being employed to predict how modifications to the molecule will affect its biological activity and pharmacokinetics. This approach allows researchers to design experiments more efficiently, reducing the time and cost associated with drug development.
In conclusion, 5-Bromo-2-nitrothiazole (CAS No. 182692-69-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. As our understanding of disease mechanisms continues to evolve, compounds like 5-Bromo-2-nitrothiazole will play an increasingly important role in developing innovative therapies.
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